molecular formula C12H14LiNO3 B7722783 lithium;2-(morpholin-4-ylmethyl)benzoate

lithium;2-(morpholin-4-ylmethyl)benzoate

Cat. No.: B7722783
M. Wt: 227.2 g/mol
InChI Key: PKLIDBHLNQBFTO-UHFFFAOYSA-M
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Description

Lithium;2-(morpholin-4-ylmethyl)benzoate is a chemical compound with the molecular formula C12H14LiNO3 and a molecular weight of 227.19 g/mol . It is characterized by the presence of a lithium ion, a benzoate group, and a morpholin-4-ylmethyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(morpholin-4-ylmethyl)benzoate typically involves the reaction of 2-(morpholin-4-ylmethyl)benzoic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but is typically around 24 hours.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, DMSO, ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate group.

    Reduction: Reduced forms of the benzoate group.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Lithium;2-(morpholin-4-ylmethyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;2-(morpholin-4-ylmethyl)benzoate involves its interaction with molecular targets and pathways. The compound can:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor functions.

    Affect cellular pathways: Influence signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium benzoate: Similar structure but lacks the morpholin-4-ylmethyl group.

    2-(Morpholin-4-ylmethyl)benzoic acid: Similar structure but lacks the lithium ion.

Uniqueness

Lithium;2-(morpholin-4-ylmethyl)benzoate is unique due to the presence of both the lithium ion and the morpholin-4-ylmethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

lithium;2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIDBHLNQBFTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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